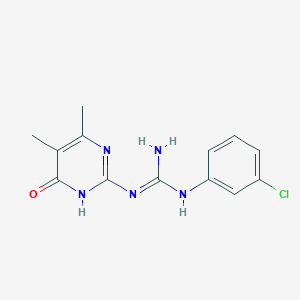
N-(3-chlorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine, commonly known as CGP 12177, is a synthetic compound that belongs to the class of β-adrenergic receptor antagonists. It was first synthesized in the 1980s and has since been used extensively in scientific research to study the physiological effects of β-adrenergic receptors.
Wirkmechanismus
CGP 12177 acts as a selective antagonist of β-adrenergic receptors. It binds to the β-adrenergic receptors and prevents the binding of endogenous ligands such as epinephrine and norepinephrine. This leads to a decrease in the activity of the β-adrenergic receptors and a reduction in the downstream signaling pathways.
Biochemical and Physiological Effects:
CGP 12177 has been shown to have various biochemical and physiological effects. It has been shown to decrease heart rate and cardiac output by blocking the β1-adrenergic receptors in the heart. It has also been shown to increase lipolysis and thermogenesis by blocking the β3-adrenergic receptors in adipose tissue. CGP 12177 has also been shown to increase insulin secretion and glucose uptake by blocking the β2-adrenergic receptors in the pancreas and skeletal muscle.
Vorteile Und Einschränkungen Für Laborexperimente
CGP 12177 has several advantages for use in lab experiments. It is a highly selective antagonist of β-adrenergic receptors and has minimal off-target effects. It is also relatively easy to synthesize and has a long shelf life. However, CGP 12177 has some limitations for use in lab experiments. It has a relatively low affinity for β-adrenergic receptors compared to other β-adrenergic receptor antagonists. It also has limited solubility in water, which can make it difficult to use in some experimental protocols.
Zukünftige Richtungen
There are several future directions for research involving CGP 12177. One area of research is the development of more potent and selective β-adrenergic receptor antagonists. Another area of research is the investigation of the role of β-adrenergic receptors in various diseases such as diabetes and cancer. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of CGP 12177 to optimize its use in experimental protocols.
Synthesemethoden
CGP 12177 can be synthesized through a multi-step process starting from 3-chloroaniline. The first step involves the reaction of 3-chloroaniline with 2,4,5-trimethoxybenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to obtain 3-chloro-N-(2,4,5-trimethoxybenzyl)aniline. This intermediate is then reacted with 4-hydroxy-5,6-dimethyl-2-pyrimidinecarboxylic acid to form CGP 12177.
Wissenschaftliche Forschungsanwendungen
CGP 12177 has been extensively used in scientific research to study the physiological effects of β-adrenergic receptors. It has been used to investigate the role of β-adrenergic receptors in various physiological processes such as cardiac function, thermogenesis, and glucose metabolism. CGP 12177 has also been used to study the role of β-adrenergic receptors in various diseases such as hypertension, heart failure, and obesity.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O/c1-7-8(2)16-13(18-11(7)20)19-12(15)17-10-5-3-4-9(14)6-10/h3-6H,1-2H3,(H4,15,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNBNZSWRGGIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N=C(N)NC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(NC1=O)/N=C(\N)/NC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-{[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate](/img/structure/B6021845.png)
![N-[5-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B6021848.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-[4-(methylthio)phenyl]acetamide](/img/structure/B6021851.png)
![ethyl 4-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B6021853.png)
![2-(4-amino-3,5-dichlorophenyl)-5-bromo-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B6021861.png)
![N-(2,3-dihydro-1H-inden-2-yl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6021863.png)
![2-[4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6021864.png)
![6-[(4-benzyl-1-piperazinyl)methyl]-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6021869.png)
![N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-1H-indazole-3-carboxamide](/img/structure/B6021872.png)
![N-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6021878.png)
![N-(3-bromophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B6021880.png)
![N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6021883.png)

![2-(methylamino)-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]isonicotinamide](/img/structure/B6021896.png)